molecular formula C17H19NO3 B4927866 N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide

Cat. No. B4927866
M. Wt: 285.34 g/mol
InChI Key: ROKPFAJUVNLABV-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide, also known as NBOMe, is a synthetic phenethylamine derivative that has gained popularity in research due to its unique properties. NBOMe has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.

Mechanism of Action

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide acts as a partial agonist of the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, which ultimately lead to the observed physiological and behavioral effects of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide.
Biochemical and Physiological Effects:
The physiological effects of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide include changes in heart rate, blood pressure, and body temperature. Additionally, N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been found to cause visual hallucinations, altered perception of time, and changes in mood and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and subsequent changes in neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is its potential for toxicity, which can complicate experiments and lead to inaccurate results.

Future Directions

There are several directions for future research involving N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of new compounds that have similar properties to N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide but with reduced toxicity. Additionally, the role of the 5-HT2A receptor in various physiological and pathological processes is still not fully understood, and further research using N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide could help to clarify this role. Finally, the use of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in the development of new treatments for mood disorders, schizophrenia, and drug addiction is an area of potential future research.
Conclusion:
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is a synthetic phenethylamine derivative that has gained popularity in scientific research due to its unique properties. N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been found to have a high affinity for the 5-HT2A receptor and has been used extensively to study the role of this receptor in various physiological and pathological processes. While N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has several advantages as a research tool, its potential for toxicity is a limitation that must be considered. Future research involving N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide could lead to the development of new treatments for mood disorders, schizophrenia, and drug addiction, as well as a better understanding of the role of the 5-HT2A receptor in physiological and pathological processes.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide involves the condensation of 2,5-dimethoxyphenethylamine and benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been used extensively in scientific research as a tool to study the 5-HT2A receptor and its role in various physiological and pathological processes. N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been found to be a potent agonist of the 5-HT2A receptor, which has led to its use in studies related to mood disorders, schizophrenia, and drug addiction. Additionally, N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been used to investigate the role of the 5-HT2A receptor in visual perception and hallucinations.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(18-17(19)13-7-5-4-6-8-13)15-11-14(20-2)9-10-16(15)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKPFAJUVNLABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide

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